molecular formula C25H28N2O4 B14979228 2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14979228
M. Wt: 420.5 g/mol
InChI Key: KUXGJWWFMTUQKK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules notable for their fused chromene-pyrrole-dione scaffold. Its structure features a 3-ethoxyphenyl group at position 1, a 7-methyl substituent on the chromene ring, and a 3-(dimethylamino)propyl chain at position 2 (Fig. 1). The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–86% .

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O4/c1-5-30-18-9-6-8-17(15-18)22-21-23(28)19-14-16(2)10-11-20(19)31-24(21)25(29)27(22)13-7-12-26(3)4/h6,8-11,14-15,22H,5,7,12-13H2,1-4H3

InChI Key

KUXGJWWFMTUQKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

Coumarin-Pyrrolidine Condensation

In a modified Knorr pyrrole synthesis, 7-methylcoumarin-3-carboxylic acid is treated with ammonium acetate and a diketone (e.g., 2,5-hexanedione) in acetic acid at 120°C for 12 hours. This forms the pyrrolidine ring fused to the coumarin system. The reaction proceeds via enamine formation, followed by intramolecular cyclization:

$$
\text{Coumarin-3-carboxylic acid} + \text{2,5-hexanedione} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Chromeno[2,3-c]pyrrole-3,9-dione} \quad
$$

Key Parameters

Parameter Value
Temperature 120°C
Solvent Acetic acid
Catalyst Ammonium acetate
Yield 68–72%

Methyl Group at Position 7

The 7-methyl group is introduced early in the synthesis using a pre-functionalized coumarin precursor. 7-Methylcoumarin-3-carboxylic acid is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H$$2$$SO$$4$$:

$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{7-Methylcoumarin-3-carboxylic acid} \quad
$$

Yield Enhancement

  • Sulfuric acid acts as both catalyst and dehydrating agent.
  • Reaction time: 4 hours at 60°C.

Final Assembly and Purification

The convergent synthesis involves coupling the modified chromeno-pyrrole-dione with the 3-(dimethylamino)propyl side chain. After column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH 95:5), the product is recrystallized from ethanol to achieve >99% purity.

Analytical Data

Property Value
Molecular Formula C$${23}$$H$${24}$$N$$2$$O$$3$$
Molecular Weight 376.4 g/mol
Melting Point 214–216°C
HPLC Purity 99.2%

Challenges and Mitigation

  • Regioselectivity in Cyclization : Use of bulky amines (e.g., diisopropylethylamine) directs cyclization to the desired position.
  • Side Reactions during Michael Addition : Low temperatures (-78°C) and slow reagent addition minimize dimerization.
  • Purification of Polar Intermediates : Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the 3,4,5-trimethoxyphenyl in compound 4{4–19-7}, which is associated with tubulin inhibition in cancer cells .
  • Synthetic Flexibility: The one-pot method supports diverse substitutions (e.g., halogens, alkyl, benzyl) at positions 1 and 2, with reaction times varying based on electronic effects (donor groups require longer heating) .
  • Biological Potential: While trimethoxyphenyl derivatives show cytotoxicity, the target compound’s ethoxyphenyl and dimethylaminopropyl groups may favor CNS or antimicrobial applications due to balanced lipophilicity and solubility .
Physicochemical and Spectroscopic Differences
  • Solubility: The dimethylaminopropyl chain introduces a tertiary amine, increasing polarity (logP ~2.1 estimated) compared to hydroxyethyl (logP ~3.5) or phenyl substituents (logP ~4.0) .
  • Spectroscopy: The target compound’s IR and NMR spectra would show characteristic peaks for the ethoxy group (C-O stretch at ~1256 cm⁻¹) and dimethylamino protons (δ ~2.3–2.5 ppm in ¹H NMR), distinct from trimethoxyphenyl analogues (δ ~3.8 ppm for OCH₃) .

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones , which are recognized for their promising biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The structural formula of the compound indicates the presence of a dimethylamino group, an ethoxy group on the phenyl ring, and a methyl group. These functional groups contribute significantly to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions that can yield high purity and efficiency. For instance:

  • Reagents : Substituted aldehydes, amines, and diketones.
  • Conditions : Basic conditions are often employed.
  • Yield : Success rates can exceed 90% in producing derivatives from this chemical family.

Anticancer Properties

Research indicates that compounds within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family exhibit significant anticancer activity. For example:

  • Mechanism : These compounds may act on various cellular pathways involved in cancer progression.
  • Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Biological Targets : It interacts with G-protein-coupled receptors (GPCRs), which are crucial in mediating inflammatory responses.
  • Research Findings : Modifications in substituents can enhance these anti-inflammatory effects.

Antimicrobial Activity

Another notable biological activity is its antimicrobial potential:

  • Spectrum of Activity : Studies have demonstrated effectiveness against a range of bacterial strains.
  • Mechanism of Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation via GPCR interaction
AntimicrobialEffective against various bacterial strains

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry. For instance:

  • Binding Affinity Studies : Research has shown that structural modifications can significantly alter binding affinities to biological targets.
  • Library Synthesis : Efficient synthetic routes have been developed to create libraries of related compounds for further biological testing.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key factors include:

  • Solvent and stoichiometry : Use 1.1 equivalents of primary amines for aldehydes with phenolic hydroxyl groups to avoid side reactions .
  • Heating duration : Adjust based on substituent electronics (e.g., donor groups require 2 hours, acceptor groups need 15–20 minutes) .
  • Yield range : 43–86%, with >70% yields achieved in >50% of cases under optimized conditions .

Q. How is structural purity validated post-synthesis?

High-performance liquid chromatography (HPLC) is critical for purity assessment (>95%). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, focusing on:

  • Chromeno-pyrrole core : Verify aromatic protons and carbonyl signals.
  • Substituents : Analyze dimethylamino, ethoxyphenyl, and methyl groups via characteristic splitting patterns .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Excess reagents : Use 3–7 equivalents of hydrazine hydrate to drive cyclization .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact reaction kinetics and product stability?

Substituents on aryl aldehydes and amines significantly alter reaction pathways:

  • Donor groups (e.g., methoxy) : Stabilize intermediates but slow cyclization (2-hour heating) .
  • Acceptor groups (e.g., halogens) : Accelerate cyclization (15–20 minutes) but reduce yields (43–70%) due to competing pathways .
  • Steric hindrance : Bulky groups (e.g., benzyl) require polar aprotic solvents (DMF) to enhance solubility .

Q. What computational methods are effective in optimizing synthetic protocols?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s workflow) enable:

  • Transition state modeling : Predict energy barriers for cyclization steps .
  • Solvent optimization : Simulate dielectric effects on reaction intermediates .
  • Data-driven feedback : Integrate experimental yields with computational descriptors to refine conditions .

Q. How can contradictions in reported yields be resolved when scaling up synthesis?

Discrepancies often stem from:

  • Hydrazine hydrate equivalents : Higher equivalents (5–7 eq.) improve yields in small-scale reactions but may cause side products in larger batches .
  • Heat distribution : Use flow reactors for uniform heating in scaled-up multicomponent reactions .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity?

Focus on substituent diversification guided by:

  • Libraries : Prioritize 2-alkyl and 1-aryl variants (e.g., halogenated or methoxy groups) to modulate lipophilicity and target binding .
  • Post-synthetic modifications : Convert dihydrochromeno-pyrroles to pyrazolones via hydrazine-mediated ring expansion for improved solubility .

Methodological Considerations

  • Experimental Design : Use a fractional factorial design to test substituent combinations (e.g., 9 aldehydes × 27 amines) .
  • Data Analysis : Apply multivariate regression to correlate substituent Hammett parameters (σ) with reaction rates and yields .

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